molecular formula C20H20N2O6 B5226533 2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate

2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate

Cat. No. B5226533
M. Wt: 384.4 g/mol
InChI Key: GCOVSCIYROYXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as NPEB and belongs to the class of oxo-esters.

Mechanism of Action

NPEB binds to a specific site on the mGluR5 receptor, known as the allosteric site. This binding enhances the activity of the receptor, leading to increased signaling pathways that are involved in cognitive function. NPEB has been shown to improve synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
NPEB has been shown to improve cognitive function in animal models. It has been shown to enhance synaptic plasticity and improve learning and memory. NPEB has also been shown to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of NPEB is its specificity for the mGluR5 receptor. This specificity allows for targeted research on the role of this receptor in various physiological processes. However, one of the limitations of NPEB is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of NPEB.

Future Directions

Future research on NPEB could focus on its potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to determine the safe dosage and potential side effects of NPEB. The development of more specific and potent positive allosteric modulators of the mGluR5 receptor could also be a future direction of research.

Synthesis Methods

NPEB can be synthesized by the reaction of 2-(4-nitrophenyl)-2-oxoacetic acid with 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting compound is then purified using column chromatography.

Scientific Research Applications

NPEB has been extensively studied for its potential applications in neuroscience research. It has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes such as learning, memory, and synaptic plasticity. NPEB has been shown to enhance the activity of mGluR5, leading to improved cognitive function in animal models.

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-(2-ethylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-2-14-5-3-4-6-17(14)21-19(24)11-12-20(25)28-13-18(23)15-7-9-16(10-8-15)22(26)27/h3-10H,2,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOVSCIYROYXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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